(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid
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Overview
Description
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C10H14BNO2. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . The unique structure of this compound, featuring a cyclopropyl group and a pyridine ring, makes it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
The synthesis of (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid typically involves the following steps:
Synthetic Routes: One common method involves the borylation of the corresponding halogenated pyridine derivative using a palladium-catalyzed reaction.
Reaction Conditions: The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride derivative.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity . The compound can also participate in various biochemical pathways, depending on its specific molecular targets and the context of its use .
Comparison with Similar Compounds
(5-Cyclopropyl-2-ethylpyridin-3-yl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and pinacolborane:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the cyclopropyl and pyridine groups, making it less sterically hindered and more reactive in certain contexts.
Pinacolborane: Pinacolborane is another boronic acid derivative that is often used in hydroboration reactions.
Properties
Molecular Formula |
C10H14BNO2 |
---|---|
Molecular Weight |
191.04 g/mol |
IUPAC Name |
(5-cyclopropyl-2-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-2-10-9(11(13)14)5-8(6-12-10)7-3-4-7/h5-7,13-14H,2-4H2,1H3 |
InChI Key |
LHNWGNSLDKFODL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1CC)C2CC2)(O)O |
Origin of Product |
United States |
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